molecular formula C10H8BrNO B3246132 4-Bromo-3-oxo-2-phenylbutanenitrile CAS No. 175432-90-3

4-Bromo-3-oxo-2-phenylbutanenitrile

Cat. No.: B3246132
CAS No.: 175432-90-3
M. Wt: 238.08 g/mol
InChI Key: SOGLZSJNZSEDMH-UHFFFAOYSA-N
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Description

4-Bromo-3-oxo-2-phenylbutanenitrile is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a bromine atom, a nitrile group, and a phenyl group attached to a butanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-oxo-2-phenylbutanenitrile typically involves the bromination of 3-oxo-2-phenylbutanenitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the molecule.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade brominating agents and solvents, along with continuous monitoring of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: Products include amines or other reduced forms of the nitrile group.

    Oxidation: Products include oxidized phenyl derivatives.

Scientific Research Applications

4-Bromo-3-oxo-2-phenylbutanenitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution or addition reactions, leading to the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-oxo-2-phenylbutanenitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct electronic properties compared to its analogs .

Properties

IUPAC Name

4-bromo-3-oxo-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)9(7-12)8-4-2-1-3-5-8/h1-5,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGLZSJNZSEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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